GlmU Uridyltransferase Substrate Preference
The E. coli GlmU uridyltransferase domain catalyzes UDP-GlcNAc formation from GlcNAc-1-P and UTP with a catalytic efficiency (kcat/Km) of 1.2 × 10⁶ L·mol⁻¹·s⁻¹ [1]. In M. tuberculosis GlmU, the Km for the natural substrate GlcNAc-1-P is 106.75 µM, compared to 240 µM for the non-acetylated precursor GlcN-1-P—a 2.25-fold discrimination [2]. The C4 epimer galactosamine-1-phosphate is an extremely poor alternative substrate with a Km of 15 mM in E. coli GlmU, approximately 140-fold higher than the Km for GlcNAc-1-P in the mycobacterial enzyme [3]. Furthermore, GlmU is strictly specific for UTP as the nucleotide donor and cannot utilize ATP, as confirmed by both enzymatic assays and crystal structure analysis [4].
| Evidence Dimension | Enzyme kinetic parameters (Km, kcat/Km) for GlmU uridyltransferase |
|---|---|
| Target Compound Data | Km = 106.75 µM (M. tuberculosis GlmU); kcat/Km = 1.2 × 10⁶ L·mol⁻¹·s⁻¹ (E. coli GlmU with UTP) |
| Comparator Or Baseline | GlcN-1-P: Km = 240 µM; Galactosamine-1-P: Km = 15 mM; UDP-glucosamine: kcat/Km = 2.5 × 10⁴ L·mol⁻¹·s⁻¹ |
| Quantified Difference | ~2.3-fold lower Km vs. GlcN-1-P; ~140-fold lower Km vs. galactosamine-1-P; 48-fold higher kcat/Km vs. UDP-glucosamine |
| Conditions | E. coli and M. tuberculosis GlmU; pH 7.6; 37°C; recombinant purified enzyme |
Why This Matters
GlcNAc-1-P is the kinetically preferred substrate for bacterial GlmU, and any attempt to substitute with GlcN-1-P or galactosamine-1-P requires ~2.3-fold to ~140-fold higher concentrations to achieve comparable turnover—directly impacting UDP-GlcNAc synthesis efficiency in enzymatic preparative reactions and antibacterial screening assays.
- [1] Gehring AM, Lees WJ, Mindiola DJ, Walsh CT, Brown ED. Acetyltransfer precedes uridylyltransfer in the formation of UDP-N-acetylglucosamine in separable active sites of the bifunctional GlmU protein of Escherichia coli. Biochemistry. 1996;35(2):579-585. doi:10.1021/bi952275a. PMID:8555230. View Source
- [2] UniProt P9WMN3 (GLMU_MYCTU). Bifunctional protein GlmU from Mycobacterium tuberculosis. KM values: GlcNAc-1-P 106.75 µM; GlcN-1-P 240 µM; acetyl-CoA 304 µM; UTP 61.86 µM. View Source
- [3] MetaCyc. fused N-acetylglucosamine-1-phosphate uridyltransferase and glucosamine-1-phosphate acetyltransferase. Km for galactosamine-1-phosphate: 15 mM; propionyl-CoA: 840 µM. Citing Gehring96 and MenginLecreulx94. View Source
- [4] Vithani N, Bhatnagar S, Kumar P, et al. GlmU (N-acetylglucosamine-1-phosphate uridyltransferase) bound to three magnesium ions and ATP at the active site. Acta Crystallogr F Struct Biol Commun. 2014;70(Pt 5):550-554. doi:10.1107/S2053230X14008350. View Source
